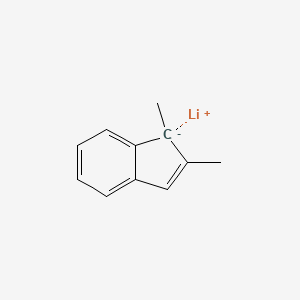![molecular formula C25H25Cl3FeI2N3 B6297999 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride CAS No. 956497-75-9](/img/structure/B6297999.png)
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride (2,6-Bis-IEP) is a complex iron(III) chloride that has been studied extensively in recent years for its potential applications in various fields. It is a coordination compound composed of an iron(III) center and two pyridine ligands, each of which is substituted with an alkyl group. The alkyl groups are further substituted with an iminoethyl group and an iodine atom. This unique structure gives 2,6-Bis-IEP a wide range of potential applications due to its unique properties.
科学的研究の応用
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride has been studied extensively for its potential applications in various fields. It has been used as a catalyst in organic synthesis, as a complexing agent in analytical chemistry, and as a ligand in coordination chemistry. In addition, it has been used as a fluorescent probe in biological imaging, as a chelating agent in drug delivery, and as a stabilizing agent in pharmaceuticals.
作用機序
The mechanism of action of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride is largely dependent on its structure. The iron(III) center is capable of binding to a variety of organic molecules, including proteins, nucleic acids, and other small molecules. The two pyridine ligands are further substituted with an alkyl group and an iminoethyl group, which increases the binding affinity of the complex. The iodine atom also increases the electron density of the iron(III) center, which further enhances its binding affinity.
Biochemical and Physiological Effects
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride has been studied for its potential biological effects. Studies have shown that it is capable of binding to a variety of proteins and other molecules in the body, including enzymes, hormones, and receptors. It has been shown to inhibit the activity of certain enzymes, such as tyrosine kinase and cyclooxygenase. In addition, it has been shown to have an anti-inflammatory effect, as well as an antioxidant effect.
実験室実験の利点と制限
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride has several advantages and limitations for use in laboratory experiments. One of the major advantages is its stability in aqueous solutions. This makes it an ideal reagent for use in biological experiments, as it is not easily degraded by water. In addition, it is relatively non-toxic and has a low cost, making it an attractive reagent for use in research. However, it is important to note that 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride is a coordination complex and is not very soluble in organic solvents. This can limit its use in certain types of experiments.
将来の方向性
The potential applications of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride are still being explored. Some potential future directions include using it as a catalyst in organic synthesis, as a fluorescent probe in biological imaging, and as a chelating agent in drug delivery. In addition, it may be used as a stabilizing agent in pharmaceuticals and as a ligand in coordination chemistry. Furthermore, it may be used as an antioxidant or anti-inflammatory agent, as well as a diagnostic tool for various diseases. Finally, further research is needed to determine the potential therapeutic applications of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride.
合成法
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride can be synthesized using a variety of methods. The most common method is the reaction of iron(III) chloride with pyridine in the presence of an alkyl iodide. The alkyl iodide is typically a 4-iodo-2,6-dimethylphenyl group. This reaction results in the formation of 2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride as a white solid.
特性
IUPAC Name |
N-(4-iodo-2,6-dimethylphenyl)-1-[6-[N-(4-iodo-2,6-dimethylphenyl)-C-methylcarbonimidoyl]pyridin-2-yl]ethanimine;trichloroiron |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25I2N3.3ClH.Fe/c1-14-10-20(26)11-15(2)24(14)28-18(5)22-8-7-9-23(30-22)19(6)29-25-16(3)12-21(27)13-17(25)4;;;;/h7-13H,1-6H3;3*1H;/q;;;;+3/p-3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBPVLAVZIQUBY-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N=C(C)C2=NC(=CC=C2)C(=NC3=C(C=C(C=C3C)I)C)C)C)I.Cl[Fe](Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25Cl3FeI2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
783.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(III) chloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Bis-[1-(2-bromophenylimino)-ethyl]pyridine iron(II) dichloride](/img/structure/B6297929.png)
![2,6-Bis-[1-(2,6-dimethylphenylimino)-ethyl]pyridine iron(III) trichloride](/img/structure/B6297937.png)

![{2,6-Bis[1-(N-2-isopropylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297945.png)
![2,6-Bis-[1-(4-iodo-2,6-dimethylphenylimino)-ethyl]pyridine iron(II) chloride](/img/structure/B6297966.png)
![{2,6-Bis[1-(N-2,5-dimethylphenylimino)ethyl]pyridine}-iron(II)-dichloride](/img/structure/B6297969.png)
![{2,6-Bis[1-(N-2,6-diethylphenylimino)ethyl]pyridine}-vanadium(III)-trichloride](/img/structure/B6297976.png)


![[2,4-Bis(N-4-bromophenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298004.png)
![1,2-Diphenyl-1,2-Bis[(N-4-fluorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298005.png)
![1,2-Diphenyl-1,2-Bis[(N-2-chlorophenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298016.png)
![[2,4-Bis(N-2,4-dimethylphenylimino)pentane]-bis(thf)-chromium(II)-dichloride](/img/structure/B6298024.png)